molecular formula C16H12O3 B11863322 6-Methoxy-3-phenyl-4H-chromen-4-one CAS No. 32684-58-5

6-Methoxy-3-phenyl-4H-chromen-4-one

Cat. No.: B11863322
CAS No.: 32684-58-5
M. Wt: 252.26 g/mol
InChI Key: NXWXHZLGMGFQAE-UHFFFAOYSA-N
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Description

6-Methoxy-3-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are a group of naturally occurring compounds known for their diverse biological activities. The structure of this compound consists of a chromone backbone with a methoxy group at the 6th position and a phenyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-phenyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 2’-hydroxyacetophenone derivatives with appropriate aldehydes under acidic or basic conditions. The reaction typically proceeds through an aldol condensation followed by cyclization to form the chromone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromone ring to chromanone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions include quinones, chromanones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methoxy-3-phenyl-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits various biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-3-phenyl-4H-chromen-4-one
  • 6-Methoxy-4H-chromen-4-one
  • 6-Ethyl-7-methoxy-3-phenyl-chromen-4-one

Uniqueness

6-Methoxy-3-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

32684-58-5

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

6-methoxy-3-phenylchromen-4-one

InChI

InChI=1S/C16H12O3/c1-18-12-7-8-15-13(9-12)16(17)14(10-19-15)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

NXWXHZLGMGFQAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=C(C2=O)C3=CC=CC=C3

Origin of Product

United States

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